2-[2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid
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Description
Scientific Research Applications
Synthesis and Derivative Formation
- Researchers have developed methods for synthesizing various derivatives and compounds related to 2-[2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid. These include the synthesis of 4-Aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)- sulfamoyl]phenyl}but-2-eneamides and Methyl 4-Aryl-4-oxo-2-{4-[(1,3-thiazol-2-yl)-sulfamoyl]phenylamino}but-2-enoates (Gein et al., 2018); (Gein et al., 2019).
Pharmacological Properties
- Certain derivatives of this compound class have been found to exhibit analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These derivatives also serve as intermediates in the synthesis of other biologically active compounds (Salionov, 2015).
Anti-arrhythmic Activity
- Some piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, related to the compound , have demonstrated significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Angiotensin II Receptor Antagonism
- Derivatives of this compound have been explored as potential antihypertensive and cardiotropic drugs, exhibiting promising docking studies results and antihypertensive effects in pharmacological studies (Drapak et al., 2019).
Anticancer Activity
- N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, synthesized from similar compounds, showed moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Properties
IUPAC Name |
2-[2-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-2-11(16)15-5-3-9(4-6-15)13-14-10(8-19-13)7-12(17)18/h2,8-9H,1,3-7H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTLQALBJDLHHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC(=CS2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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